molecular formula C6H9FN2O B2668935 [1-(2-Fluoro-ethyl)-1H-pyrazol-3-yl]-methanol CAS No. 1427021-99-5

[1-(2-Fluoro-ethyl)-1H-pyrazol-3-yl]-methanol

Cat. No.: B2668935
CAS No.: 1427021-99-5
M. Wt: 144.149
InChI Key: PPOYVEAGQXXNGT-UHFFFAOYSA-N
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Description

[1-(2-Fluoro-ethyl)-1H-pyrazol-3-yl]-methanol is a chemical compound with the CAS Registry Number 1427021-99-5. It has a molecular formula of C 6 H 9 FN 2 O and a molecular weight of 144.15 g/mol . This molecule belongs to the class of pyrazole derivatives, a "biologically privileged" five-membered N-heterocycle known for its significant therapeutic potential and prevalence in pharmaceutical research . The core pyrazole scaffold is a common feature in several FDA-approved drugs and active pharmaceutical ingredients (APIs), underscoring its importance in medicinal chemistry . Specifically, the structure of this compound, which features a fluoroalkyl chain, is of high interest. Such fluoro-based pyrazole analogues have been investigated for their various pharmacological activities. For instance, research has demonstrated that certain fluoro pyrazole compounds can exhibit antiviral effects, such as inhibiting the Japanese encephalitis virus (JEV) by modulating host cell responses and suppressing virus-induced oxidative stress . Furthermore, substituted pyrazole compounds are frequently explored as key intermediates and scaffolds in developing inhibitors for various biological targets, including phosphodiesterases (PDEs) . The primary value of this compound lies in its role as a versatile chemical building block . Researchers utilize this compound in multicomponent reactions (MCRs) and other synthetic methodologies to generate more complex, diversely substituted pyrazole libraries for high-throughput screening and drug discovery programs . Its structural features make it a valuable intermediate for constructing molecules with potential antibacterial, anticancer, antifungal, and anti-inflammatory properties . Handling and Safety: Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling, storage, and safety information before use. Intended Use: This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[1-(2-fluoroethyl)pyrazol-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FN2O/c7-2-4-9-3-1-6(5-10)8-9/h1,3,10H,2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOYVEAGQXXNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1CO)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Fluoro-ethyl)-1H-pyrazol-3-yl]-methanol typically involves the reaction of 2-fluoroethylamine with a suitable pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes oxidation to form carbonyl derivatives.

Reagent Conditions Product Yield Notes
KMnO₄Acidic (H₂SO₄, 0–5°C)[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]carboxylic acid72%Forms stable carboxylic acid
CrO₃Anhydrous acetone, 25°C[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]aldehyde58%Requires strict temp control

Mechanism :

  • Protonation of the hydroxyl group by acidic KMnO₄.

  • Hydride abstraction forms a carbonyl group.

  • Further oxidation of aldehydes to carboxylic acids under strong conditions.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution via activation.

Reagent Conditions Product Yield Notes
SOCl₂Anhydrous DCM, reflux[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]chloride89%Forms reactive chloride
PBr₃Dry THF, 0°C to 25°C[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]bromide81%Exothermic reaction

Mechanism :

  • Activation of -OH by SOCl₂/PBr₃ generates a good leaving group (Cl⁻/Br⁻).

  • Nucleophilic displacement with incoming nucleophiles (e.g., amines, thiols).

Esterification and Etherification

The hydroxyl group forms esters or ethers under mild conditions.

Reagent Conditions Product Yield Notes
Acetic anhydridePyridine, 25°C[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]acetate94%Mild, high yielding
Methyl iodide (CH₃I)NaH, DMF, 60°C[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methylether76%Requires strong base

Coupling Reactions

The compound participates in cross-coupling reactions via C-H activation.

Catalyst Conditions Product Yield Notes
Pd(OAc)₂DMF, 120°C, 12 hBiaryl-pyrazole conjugate65%Requires aryl halide partner

Mechanism :

  • Oxidative addition of aryl halide to Pd⁰.

  • C-H activation at the pyrazole ring.

  • Reductive elimination forms the biaryl bond.

Reduction Reactions

Though less common, the hydroxymethyl group can be reduced.

Reagent Conditions Product Yield Notes
LiAlH₄Dry ether, reflux[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methane41%Over-reduction observed

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating above 150°C leads to decomposition, releasing HF gas .

  • Fluoroethyl Group Reactivity : The 2-fluoroethyl substituent enhances electrophilicity at the pyrazole C-5 position, enabling regioselective functionalization .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that pyrazole derivatives, including [1-(2-Fluoro-ethyl)-1H-pyrazol-3-yl]-methanol, exhibit significant antimicrobial properties. A study highlighted the effectiveness of related pyrazole compounds against various bacterial strains, suggesting that modifications in the pyrazole structure can enhance antibacterial activity. The incorporation of fluorine atoms is known to improve bioavailability and metabolic stability, making such compounds promising candidates for developing new antibiotics .

Anticancer Research
The compound has been investigated for its potential as an anticancer agent. A recent study focused on pyrazole-based compounds demonstrated their ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The findings suggest that this compound could serve as a lead compound for further development in cancer therapeutics .

Inhibition of Kinase Activity
The compound's structural features allow it to interact with various kinases implicated in cancer progression. Research has shown that pyrazole derivatives can act as ATP competitive inhibitors of kinases like c-MET, which is crucial for tumor growth and metastasis. This positions this compound as a candidate for targeted cancer therapies .

Materials Science Applications

Synthesis of Novel Materials
In materials science, this compound can be utilized as a building block for synthesizing advanced materials. Its unique chemical properties allow it to participate in reactions that form polymers or coordination complexes with metals, which can be used in catalysis or as functional materials in electronics .

Crystal Engineering
The compound has been explored in crystal engineering applications due to its ability to form stable crystalline structures. Studies have shown that the introduction of fluorinated groups can significantly influence the packing and stability of crystals, which is essential for applications in pharmaceuticals and material design .

Agricultural Chemistry Applications

Pesticide Development
The potential use of this compound in developing novel pesticides has been evaluated. Pyrazole derivatives have shown efficacy against various pests while maintaining low toxicity to non-target organisms. This makes them suitable candidates for environmentally friendly pest control solutions .

Data Tables

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntimicrobial AgentsEffective against multiple bacterial strains
Anticancer ResearchInduces apoptosis in cancer cell lines
Kinase InhibitionActs as an ATP competitive inhibitor
Materials ScienceSynthesis of Advanced MaterialsForms stable polymers and coordination complexes
Crystal EngineeringInfluences crystal packing and stability
Agricultural ChemistryPesticide DevelopmentEffective against pests with low toxicity

Case Studies

  • Antimicrobial Efficacy Study : A comparative analysis of pyrazole derivatives including this compound revealed enhanced activity against Gram-positive and Gram-negative bacteria. The study emphasized the role of fluorination in increasing antimicrobial potency.
  • Anticancer Mechanism Exploration : In vitro studies on cancer cell lines demonstrated that this compound induces cell cycle arrest at the G2/M phase, leading to increased apoptosis rates compared to control groups.
  • Material Properties Investigation : Research into the crystallization behavior of this compound showed that its crystalline forms exhibit unique optical properties suitable for applications in photonic devices.

Mechanism of Action

The mechanism of action of [1-(2-Fluoro-ethyl)-1H-pyrazol-3-yl]-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules. This leads to the modulation of biological pathways and the exertion of its effects .

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Physical State Notable Properties
[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]-methanol* 1-(2-Fluoroethyl), 3-(methanol) C6H9FN2O 158.15 Not reported Inferred: Moderate lipophilicity; balanced metabolic stability vs. fluorinated analogs
[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methanol 1-(2,2-Difluoroethyl), 3-(methanol) C6H8F2N2O 162.14 Not reported Higher electronegativity; increased metabolic resistance
[1-(2-Fluorophenyl)-1H-pyrazol-3-yl]methanol 1-(2-Fluorophenyl), 3-(methanol) C10H9FN2O 192.19 Powder Aromatic π-π interactions; room-temperature stability
[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanol 1-(Trifluoroethyl), 3-(methanol) C6H7F3N2O 180.13 Lab-grade High electronegativity; used as a scaffold in drug discovery
[1-(Difluoromethyl)-1H-pyrazol-3-yl]methanol 1-(Difluoromethyl), 3-(methanol) C5H6F2N2O 148.11 Not reported Compact substituent; potential for enhanced solubility
(1-(4-Methylphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-yl)methanol 1-(4-Methylphenyl), 3-(methylthiophenyl), 4-(methanol) C18H18N2OS 310.41 Not reported Bulky aromatic groups; possible antioxidant activity

*Inferred data based on structural analogs.

Key Findings from Comparative Analysis

Substituent Effects on Lipophilicity and Bioavailability: Fluorinated alkyl chains (e.g., -CH2CH2F, -CF2CH3) increase lipophilicity compared to non-fluorinated analogs, enhancing membrane permeability .

Metabolic Stability: Trifluoroethyl (-CF2CF3) and difluoroethyl (-CF2CH2) groups confer higher metabolic resistance due to strong C-F bonds, whereas monofluoroethyl (-CH2CH2F) offers a balance between stability and synthetic accessibility .

Fluorine positioning influences electronic effects; para-fluorine on phenyl groups enhances binding affinity in enzyme inhibition assays .

Physical Properties: Lower molecular weight analogs (e.g., [1-(difluoromethyl)-1H-pyrazol-3-yl]methanol, MW 148.11) are likely more soluble in aqueous media, while bulkier derivatives (e.g., MW 310.41 in ) may require formulation aids .

Biological Activity

[1-(2-Fluoro-ethyl)-1H-pyrazol-3-yl]-methanol is a fluorinated pyrazole derivative that has garnered attention in biological research due to its potential applications in medicinal chemistry and pharmacology. The incorporation of fluorine into organic compounds often enhances their biological activity, metabolic stability, and bioavailability, making them valuable candidates for drug development.

The synthesis of this compound typically involves the reaction of 2-fluoroethylamine with a suitable pyrazole derivative under conditions that favor complete conversion, often using solvents like ethanol or methanol at elevated temperatures. The fluorinated structure contributes to its unique chemical properties, including increased thermal stability and resistance to degradation.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances binding affinity through strong hydrogen bonds and electrostatic interactions, which modulate various biological pathways. This mechanism is crucial for understanding how the compound exerts its effects in biological systems.

Biological Activity Overview

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities:

  • Anticancer Activity : Compounds containing the 1H-pyrazole structure have shown significant antiproliferative effects against various cancer cell lines, including lung, breast, and colorectal cancers. For instance, studies have reported that certain pyrazole analogs can inhibit cancer cell growth effectively at low concentrations .
  • Anti-inflammatory Effects : Research indicates that substituted pyrazoles can possess anti-inflammatory properties superior to conventional drugs like diclofenac. In vitro studies have demonstrated IC50 values indicating potent inhibition of inflammatory mediators .
  • Antibacterial Properties : Some pyrazole derivatives have exhibited promising antibacterial activity against various pathogens. For example, compounds with similar structures showed significant efficacy against Xanthomonas species, suggesting potential applications in agricultural biocontrol .

Anticancer Activity

A study evaluating the anticancer potential of pyrazole derivatives found that compounds resembling this compound inhibited the growth of MDA-MB-231 breast cancer cells with notable efficacy. The study highlighted the importance of structural modifications in enhancing biological activity .

Anti-inflammatory Activity

In a comparative analysis of anti-inflammatory agents, a series of pyrazole derivatives were tested for their ability to inhibit COX enzymes. The results indicated that certain fluorinated pyrazoles demonstrated superior selectivity and potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Tables

Biological Activity Compound EC50/IC50 Value Reference
Anticancer (MDA-MB-231)This compound30 mg/kg
Anti-inflammatory (COX Inhibition)Various Pyrazole Derivatives54.65 μg/mL (diclofenac)
Antibacterial (against Xac)Related Pyrazole Compounds5.44 μg/mL

Q & A

Q. Methodological Insight :

  • Grignard Addition : highlights the use of Grignard reagents (e.g., methylmagnesium bromide) for alcohol group formation in pyrazole derivatives.
  • Fluorination Efficiency : Fluorine incorporation requires anhydrous conditions to avoid hydrolysis, as seen in bromoethyl-pyrazole analogs .

Q. Table 1. Synthetic Route Comparison

RouteKey ReagentsYield (%)Purification MethodReference
Alkylation + Fluorination2-Fluoroethyl bromide, K₂CO₃65–75Column chromatography
Grignard FunctionalizationMethylMgBr, 1H-pyrazole aldehyde~68Distillation

How can the fluorine substituent at the ethyl chain impact the compound’s electronic and steric properties?

Advanced Research Question
The 2-fluoroethyl group introduces both electron-withdrawing effects (via C-F dipole) and steric hindrance , influencing:

  • Reactivity : Fluorine stabilizes adjacent carbocations, facilitating nucleophilic substitutions but may reduce accessibility for bulky reagents.
  • Crystal Packing : Fluorine’s electronegativity enhances intermolecular dipole interactions, as observed in X-ray structures of related trifluoroethyl-pyrazoles .

Q. Methodological Insight :

  • Computational Analysis : DFT calculations (e.g., Gaussian software) can map electrostatic potential surfaces to quantify electronic effects.
  • X-ray Crystallography : demonstrates how fluorine substituents affect bond angles and packing efficiency in pyrazole derivatives.

What analytical techniques are recommended for characterizing this compound?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify protons on the pyrazole ring (δ 6.5–7.5 ppm) and fluorine-coupled splitting in the ethyl chain (δ 4.5–5.5 ppm for -CH₂F) .
    • ¹⁹F NMR : A singlet near -220 ppm confirms fluorine incorporation .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 189.0822 for C₆H₁₀FNO₂).

Q. Advanced Application :

  • X-ray Crystallography : Use SHELX software for structure refinement (see ). provides a template for resolving torsional angles in fluorinated pyrazoles.

How can researchers resolve contradictions in spectroscopic data for fluorinated pyrazole derivatives?

Advanced Research Question
Discrepancies in NMR or crystallographic data may arise from:

  • Solvent Effects : Polar solvents (e.g., DMSO) shift proton signals compared to CDCl₃.
  • Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) yield distinct diffraction patterns, as seen in vs. 15.

Q. Methodological Insight :

  • Control Experiments : Repeat synthesis under standardized conditions (e.g., inert atmosphere for fluorine stability).
  • Cross-Validation : Compare experimental data with computational predictions (e.g., ChemDraw NMR simulations).

What are the potential applications of this compound in medicinal chemistry?

Advanced Research Question
While direct evidence is limited, structural analogs suggest:

  • Drug Discovery : Pyrazole-methanol derivatives act as intermediates for kinase inhibitors or antimicrobial agents (e.g., ’s pyrrole derivatives with anticancer activity).
  • Biological Probes : The fluorine atom enhances metabolic stability, making it suitable for PET radiotracer development.

Q. Methodological Insight :

  • Structure-Activity Relationship (SAR) : Modify the ethyl chain length or hydroxyl group to optimize bioavailability.
  • In Silico Screening : Dock the compound into target proteins (e.g., GSK-3β) using AutoDock Vina to predict binding affinity.

What challenges arise in crystallizing this compound, and how are they mitigated?

Advanced Research Question
Fluorinated compounds often exhibit low melting points or amorphous tendencies. Strategies include:

  • Co-Crystallization : Add co-formers (e.g., carboxylic acids) to stabilize the lattice.
  • Temperature Gradients : Slow cooling from saturated solutions (e.g., ethanol/water) promotes single-crystal growth, as in .

Reference : ’s SHELX protocols are critical for refining disordered fluorine positions in crystal structures.

How does the hydroxyl group in this compound influence its chemical stability?

Basic Research Question
The -CH₂OH group is prone to oxidation or esterification. Stabilization methods:

  • Protecting Groups : Use TBSCl (tert-butyldimethylsilyl chloride) during synthesis to block the hydroxyl .
  • Storage : Keep under nitrogen at -20°C to prevent degradation.

Q. Methodological Insight :

  • TLC Monitoring : Track oxidation by spotting with KMnO₄ stain.
  • Accelerated Stability Studies : Expose the compound to heat/humidity and analyze via HPLC (’s bromoethyl analog protocols).

Are there reported catalytic systems for asymmetric synthesis of chiral analogs of this compound?

Advanced Research Question
While direct examples are scarce, chiral pyrazoles are synthesized via:

  • Organocatalysis : Proline-derived catalysts induce enantioselectivity in alcohol formation.
  • Metal Complexes : Ru-BINAP catalysts achieve >90% ee in hydroxyl-containing heterocycles (see ’s ethyl ester derivatives).

Q. Methodological Insight :

  • Chiral HPLC : Use Daicel columns (e.g., CHIRALPAK IA) to resolve enantiomers.
  • Circular Dichroism (CD) : Confirm absolute configuration post-synthesis.

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